Leucotrieno B4 dimetil amida

Descripción general

Descripción

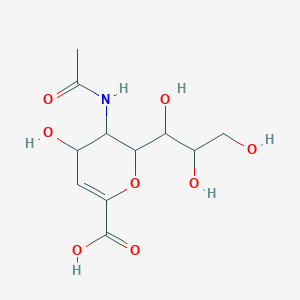

La amida de dimetilo de leucotrieno B4 es un compuesto con la fórmula molecular C22H37NO3. Es conocido por su papel como inmunomodulador, estimulando la contracción de entidades pulmonares aisladas de conejillo de indias y la migración de neutrófilos humanos . Este compuesto es un derivado del leucotrieno B4, un potente quimioatrayente lipídico involucrado en las respuestas inflamatorias.

Aplicaciones Científicas De Investigación

La amida de dimetilo de leucotrieno B4 tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los derivados del leucotrieno.

Biología: El compuesto se utiliza para investigar el papel de los leucotrienos en las respuestas inmunitarias y la inflamación.

Medicina: La amida de dimetilo de leucotrieno B4 se explora por sus posibles propiedades antiinflamatorias y su capacidad para modular el comportamiento de las células inmunitarias.

Industria: Se utiliza en el desarrollo de productos farmacéuticos que se dirigen a las vías del leucotrieno

Mecanismo De Acción

La amida de dimetilo de leucotrieno B4 ejerce sus efectos interactuando con los receptores de leucotrieno, específicamente BLT1 y BLT2. Estos receptores están involucrados en la activación y migración de los leucocitos. La unión de la amida de dimetilo de leucotrieno B4 a estos receptores desencadena una cascada de vías de señalización intracelular, incluida la activación de proteínas G y efectores posteriores como la fosfolipasa C y la proteína quinasa C .

Análisis Bioquímico

Biochemical Properties

Leukotriene B4 dimethyl amide plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the Leukotriene B4 receptor, where it acts as an antagonist . This interaction inhibits the binding of Leukotriene B4 to its receptor, thereby modulating the inflammatory response. Additionally, Leukotriene B4 dimethyl amide has been shown to inhibit the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes .

Cellular Effects

Leukotriene B4 dimethyl amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce reactive oxygen species (ROS) generation and leukocyte adherence during acute hypoxia . This reduction in ROS generation and leukocyte adherence highlights its potential anti-inflammatory properties. Furthermore, Leukotriene B4 dimethyl amide has been shown to inhibit the migration of human neutrophils, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of Leukotriene B4 dimethyl amide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an antagonist of the Leukotriene B4 receptor on guinea pig lung membranes, inhibiting the receptor’s activation and subsequent inflammatory response . Additionally, it inhibits the degranulation of human neutrophils and the release of lysozyme from rat polymorphonuclear leukocytes by binding to specific receptors and modulating their activity . This inhibition of receptor activation and enzyme activity contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene B4 dimethyl amide have been observed to change over time. Studies have shown that it remains stable under specific storage conditions and retains its activity for extended periods . Its long-term effects on cellular function have been less extensively studied.

Dosage Effects in Animal Models

The effects of Leukotriene B4 dimethyl amide vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased ROS generation and leukocyte adherence . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

Leukotriene B4 dimethyl amide is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as 5-lipoxygenase and Leukotriene A4 hydrolase, which are involved in the synthesis of Leukotriene B4 . By inhibiting these enzymes, Leukotriene B4 dimethyl amide reduces the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Additionally, it affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, Leukotriene B4 dimethyl amide is transported and distributed through specific transporters and binding proteins. It has been shown to interact with lipid-binding proteins, which facilitate its transport to target sites . This interaction with transporters and binding proteins ensures its effective distribution within cells and tissues, allowing it to exert its biological effects.

Subcellular Localization

Leukotriene B4 dimethyl amide exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to the plasma membrane, where it interacts with its receptor and other signaling molecules . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell .

Métodos De Preparación

La síntesis de la amida de dimetilo de leucotrieno B4 implica la modificación del leucotrieno B4Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados, pero el proceso generalmente involucra técnicas de síntesis orgánica como reacciones de formación de amidas .

Análisis De Reacciones Químicas

La amida de dimetilo de leucotrieno B4 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar los dobles enlaces dentro de la molécula.

Comparación Con Compuestos Similares

La amida de dimetilo de leucotrieno B4 es única en comparación con otros derivados del leucotrieno debido a sus modificaciones específicas. Los compuestos similares incluyen:

Leucotrieno B4: El compuesto padre, conocido por sus potentes efectos inflamatorios.

20-Carboxi-leucotrieno B4: Un derivado con un grupo ácido carboxílico.

(5S,6S)-DiHETE: Otro derivado del leucotrieno con diferentes patrones de hidroxilación.

Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras químicas y efectos específicos sobre los receptores de leucotrieno.

Propiedades

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJRTSLPWQUASB-UKODYPNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135236 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83024-92-4 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)